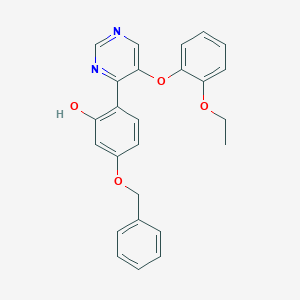

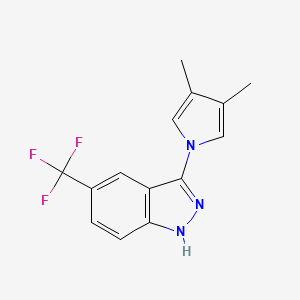

![molecular formula C18H10ClFN2O B2937976 2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-32-8](/img/structure/B2937976.png)

2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a useful research compound. Its molecular formula is C18H10ClFN2O and its molecular weight is 324.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interactions and Structural Analysis

Research has delved into the synthesis and characterization of biologically active derivatives, focusing on their molecular interactions. For instance, a study on 1,2,4-triazole derivatives highlighted the synthesis of fluoro and chloro derivatives, examining their crystal structures and various intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions. This analysis provided insights into the nature and energetics of these interactions, supported by quantum mechanical calculations (Shukla et al., 2014).

Synthesis of Bioactive Compounds

Another area of application involves the synthesis of Schiff base organotin(IV) complexes, which have shown potential as anticancer drugs. These complexes were synthesized through reactions involving amino acetate functionalized Schiff bases and organotin(IV), with their structures characterized by various spectroscopic techniques. Their cytotoxicity was evaluated against several human tumor cell lines, demonstrating significant anticancer activity (Basu Baul et al., 2009).

Novel Synthetic Routes

Research has also focused on developing novel synthetic routes for key intermediates used in the preparation of pesticides and other compounds. One study detailed the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate, using a new route that offers advantages over traditional methods (Du et al., 2005).

Optical Resolution and Epimerization Studies

Optical resolution and epimerization studies of compounds with optically active amino groups have provided new access to optically active silicon compounds, showcasing the potential for developing stereochemically complex materials (Kawachi et al., 1999).

Antitumor Activity

Compounds derived from the synthesis and reactions involving furonitrile have been explored for their potential as antitumor agents. The synthesis of novel triazines and triazepines, derived from specific precursors, has been studied for their efficacy against certain cancer cell lines, illustrating the therapeutic potential of these compounds (Badrey & Gomha, 2012).

Phosphorothioylation of Amino Acids

The synthesis of N- and O-phosphorothioylated amino acids represents another significant application, demonstrating a method for the efficient synthesis of these compounds. This research opens up new avenues for the modification of amino acids, with implications for the study of peptides and proteins (Baraniak et al., 2002).

Mécanisme D'action

Mode of action

The exact mode of action is unknown without specific studies on this compound. Similar compounds often work by binding to their target receptors and modulating their activity .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The presence of the ether oxygen in the furan ring could potentially improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Propriétés

IUPAC Name |

2-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN2O/c19-16-9-15(20)7-6-13(16)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIBCBVCVQASRF-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=C(C=C(C=C3)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2937901.png)

![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)

![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)